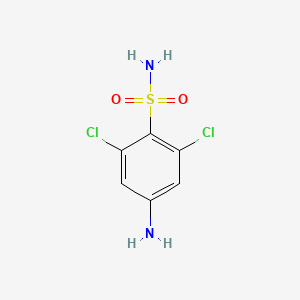

4-Amino-2,6-dichlorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLWHMGMHIJQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dichlorobenzene-1-sulfonamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-2,6-dichlorobenzene-1-sulfonamide, a halogenated aromatic sulfonamide. Drawing upon established principles of medicinal and synthetic chemistry, this document will explore its fundamental chemical properties, logical synthetic pathways, and potential as a bioactive molecule, particularly in the context of enzyme inhibition and antimicrobial research. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of sulfonamides to provide a robust predictive profile.

Molecular and Physicochemical Profile

4-Amino-2,6-dichlorobenzene-1-sulfonamide belongs to the class of aromatic sulfonamides, a scaffold of significant importance in pharmaceuticals. The presence of two chlorine atoms on the benzene ring, ortho to the sulfonamide group, and an amino group in the para position, bestows upon it a unique electronic and steric profile that is expected to influence its reactivity, binding characteristics, and metabolic stability.

Table 1: Core Chemical and Physical Properties of 4-Amino-2,6-dichlorobenzene-1-sulfonamide and Related Analogs

| Property | 4-Amino-2,6-dichlorobenzene-1-sulfonamide | 4-Amino-3,5-dichlorobenzenesulfonamide[1] | 2-Amino-4-chlorobenzenesulfonamide[2] |

| CAS Number | 172514-47-5 | 54998-33-7 | 4140-83-4 |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | C₆H₆Cl₂N₂O₂S | C₆H₇ClN₂O₂S |

| Molecular Weight | 241.10 g/mol | 241.09 g/mol | 206.65 g/mol |

| Appearance | Predicted: White to off-white solid | - | - |

| Melting Point | Not available | Not available | Not available |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | - | - |

| pKa (Sulfonamide NH) | Predicted: ~10 | - | - |

| pKa (Anilinic NH₂) | Predicted: ~2-3 | - | - |

The predicted pKa values are based on the typical acidity of sulfonamide protons and the basicity of anilines substituted with electron-withdrawing groups. The dichlorination pattern is expected to significantly impact the molecule's lipophilicity and its potential for intermolecular interactions.

Synthetic Strategy: A Rational Approach

The synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide can be logically approached through a multi-step sequence starting from readily available precursors. The following proposed synthesis is based on established methodologies for the preparation of aromatic sulfonamides.[3]

Proposed Synthetic Pathway

The most direct route would involve the chlorosulfonation of a suitably protected aniline derivative, followed by amination and deprotection. A plausible starting material is 2,6-dichloroaniline.

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]

In-Depth Technical Guide: Synthesis Pathway of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Executive Summary & Pharmacological Context

The compound 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a highly specialized intermediate utilized in the development of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and diuretic derivatives[1]. The structural incorporation of two chlorine atoms at the 2- and 6-positions relative to the sulfonamide group imparts significant steric bulk and lipophilicity, which are critical for modulating target enzyme affinity and enhancing metabolic stability. This whitepaper details a robust, four-step synthetic pathway starting from 3,5-dichloroaniline, emphasizing the mechanistic causality, regioselectivity, and self-validating analytical checkpoints required for high-yield pharmaceutical manufacturing.

Retrosynthetic Strategy & Mechanistic Rationale

Designing the synthesis of 4-amino-2,6-dichlorobenzene-1-sulfonamide requires strict control over Electrophilic Aromatic Substitution (EAS) regioselectivity. Direct chlorosulfonation of 3,5-dichloroaniline (CAS: 626-43-7) is synthetically unviable because free anilines undergo N-sulfonation to form sulfamic acids and are highly susceptible to oxidative degradation in the presence of strong acids[2][3].

To bypass this, the synthetic strategy employs a protection-substitution-amidation-deprotection sequence:

-

Amine Protection: Acetylation of 3,5-dichloroaniline dampens the nucleophilicity of the nitrogen, preventing N-sulfonation while maintaining the strong ortho/para-directing nature of the resulting acetamido group.

-

Regioselective Chlorosulfonation: In 3,5-dichloroacetanilide, the acetamido group directs electrophiles to the ortho (2, 6) and para (4) positions. However, the ortho positions are severely sterically hindered due to the "buttressing effect" of the adjacent bulky chlorine atoms[3]. Consequently, chlorosulfonation is directed exclusively to the less sterically encumbered para position (C4), yielding 4-acetamido-2,6-dichlorobenzenesulfonyl chloride[4].

-

Nucleophilic Acyl Substitution: The highly reactive sulfonyl chloride is trapped with aqueous ammonia to form the sulfonamide.

-

Deprotection: Acidic or basic hydrolysis cleaves the acetamide, revealing the target primary amine.

Figure 1: Retrosynthetic pathway and regioselective progression toward the target sulfonamide.

Quantitative Process Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this synthetic workflow.

| Step | Reaction Phase | Intermediate / Product Generated | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | 3,5-Dichloroacetanilide | 118 (Reflux) | 2.0 | 90 - 95 |

| 2 | Chlorosulfonation | 4-Acetamido-2,6-dichlorobenzenesulfonyl chloride | 0 → 70 | 4.0 | 75 - 82 |

| 3 | Amidation | 4-Acetamido-2,6-dichlorobenzenesulfonamide | 20 - 25 | 1.5 | 85 - 90 |

| 4 | Deprotection | 4-Amino-2,6-dichlorobenzene-1-sulfonamide | 100 (Reflux) | 3.0 | 80 - 88 |

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding to the next step.

Step 1: Acetylation of 3,5-Dichloroaniline

Causality: Converts the highly reactive, oxidation-prone primary amine into a stable, directing acetamido group.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (50.0 g, 0.308 mol) in glacial acetic acid (100 mL).

-

Addition: Slowly add acetic anhydride (37.7 g, 0.370 mol) dropwise at room temperature. The reaction is mildly exothermic.

-

Reflux: Heat the mixture to reflux (approx. 118 °C) for 2 hours.

-

Isolation: Cool the mixture to room temperature and pour it into 500 mL of vigorously stirred ice water. Filter the resulting white precipitate under vacuum, wash with cold water, and dry in a desiccator.

-

Analytical Checkpoint: TLC (Hexane:EtOAc 7:3) must show complete consumption of the starting material. FTIR should confirm the disappearance of the primary amine N-H doublet (~3400 cm⁻¹) and the appearance of a strong amide C=O stretch at ~1665 cm⁻¹.

Step 2: Regioselective Chlorosulfonation

Causality: Introduces the sulfonyl chloride group. An excess of chlorosulfonic acid (4-5 equivalents) is required because the reaction proceeds via a two-step mechanism: initial sulfonation followed by chlorination, which consumes a second equivalent of the reagent and generates HCl gas[5].

-

Setup: Equip a 1 L three-neck flask with a mechanical stirrer, dropping funnel, and a gas scrubber (to neutralize evolved HCl). Add chlorosulfonic acid (180 g, 1.54 mol) and cool to 0-5 °C using an ice-salt bath.

-

Addition: Add 3,5-dichloroacetanilide (62.8 g, 0.308 mol) portion-wise over 45 minutes, maintaining the internal temperature below 10 °C to prevent charring[6].

-

Heating: Once the initial vigorous evolution of HCl subsides, gradually heat the mixture to 65-70 °C for 3 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride[3].

-

Quenching (Critical Safety Step): Cool the dark syrup to room temperature and pour it very slowly over 1 kg of crushed ice under vigorous mechanical stirring. Warning: This quench is violently exothermic[3].

-

Isolation: Filter the precipitated 4-acetamido-2,6-dichlorobenzenesulfonyl chloride[4], wash extensively with ice-cold water until the filtrate is neutral, and use immediately in the next step to prevent hydrolysis.

-

Analytical Checkpoint: Melting point verification of a dried aliquot. LC-MS (quenched in methanol) should show the methyl sulfonate derivative mass.

Step 3: Amidation

Causality: Nucleophilic displacement of the chloride by ammonia to establish the sulfonamide pharmacophore.

-

Setup: Suspend the damp 4-acetamido-2,6-dichlorobenzenesulfonyl chloride in THF (200 mL) and cool to 0 °C.

-

Addition: Add aqueous ammonia (28% NH₃, 150 mL) dropwise.

-

Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. The suspension will gradually dissolve and then precipitate a new solid as the sulfonamide forms.

-

Isolation: Concentrate the THF under reduced pressure, dilute with water, and filter the solid. Wash with cold water and dry.

-

Analytical Checkpoint: FTIR must show the emergence of sulfonamide N-H stretching bands (~3250 and 3350 cm⁻¹) distinct from the amide N-H.

Step 4: Deprotection (Hydrolysis)

Causality: Removal of the acetyl protecting group to yield the final 4-amino-2,6-dichlorobenzene-1-sulfonamide[1].

-

Setup: Suspend 4-acetamido-2,6-dichlorobenzenesulfonamide (50.0 g) in 6M HCl (300 mL).

-

Reflux: Heat the suspension to reflux (100 °C) for 3 hours. The solid will dissolve as the protonated primary amine forms.

-

Neutralization: Cool the solution to 0 °C and carefully neutralize to pH 7-8 using 20% NaOH aqueous solution. The target product will precipitate heavily.

-

Isolation: Filter the solid, wash with cold distilled water, and recrystallize from ethanol/water to yield pure 4-amino-2,6-dichlorobenzene-1-sulfonamide.

-

Analytical Checkpoint: ¹H NMR (DMSO-d₆) must show a 2H singlet in the aromatic region (representing the equivalent protons at C3 and C5) and a broad 2H singlet for the free primary amine (~6.0 ppm).

Figure 2: Sequential experimental workflow highlighting reagents, thermal conditions, and self-validating analytical checkpoints.

References

- Sigma-Aldrich. "4-amino-2,6-dichlorobenzene-1-sulfonamide | 172514-47-5".

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline".

- VDOC.PUB. "Chlorosulfonic Acid: A Versatile Reagent".

- Scribd. "Chlorosulfonation of Acetanilide".

- Google Patents. "JP5492189B2 - Ccr10 antagonist 2-sulfonylamino-4-heteroarylbutyramide".

Sources

- 1. 4-amino-2,6-dichlorobenzene-1-sulfonamide | 172514-47-5 [sigmaaldrich.com]

- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vdoc.pub [vdoc.pub]

- 4. JP5492189B2 - ï¼£ï½ï½ï¼ï¼ã¢ã³ã¿ã´ãã¹ãã§ããï¼âã¹ã«ããã«ã¢ããâï¼âãããã¢ãªã¼ã«ãããã¢ãã - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

The Strategic Intermediate: 4-Amino-2,6-dichlorobenzene-1-sulfonamide

[1]

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a synthetic organosulfur compound primarily utilized as a high-fidelity protecting group intermediate. Historically emerging from the "Sulfa Drug" explosion of the mid-20th century, its modern significance lies not in its direct therapeutic potential, but in its role as a precursor to 2,6-dichloroaniline —the foundational scaffold for the blockbuster drug Diclofenac (Voltaren) and the antihypertensive Clonidine .

This guide dissects the compound's discovery, its unique "Nomenclature Paradox," and the chemical causality that makes it indispensable in high-purity aromatic substitution.

Chemical Identity & The Nomenclature Paradox

To work effectively with this compound, researchers must navigate a common nomenclature discrepancy found in chemical catalogs versus IUPAC standards.

The Structural Reality

The industrial utility of this molecule depends on the chlorine atoms being positioned ortho to the amino group (positions 2 and 6 relative to the amine). However, standard IUPAC nomenclature for benzenesulfonamides prioritizes the sulfonamide group as position 1.

-

IUPAC Name: 4-Amino-3,5-dichlorobenzenesulfonamide

-

Reasoning: Sulfonamide is C1. Amino is C4. Chlorines are at C3 and C5.

-

-

Catalog/Common Name: 4-Amino-2,6-dichlorobenzene-1-sulfonamide

-

Reasoning: Often named relative to the aniline core (where amine is C1, making chlorines 2 and 6), but appended with "sulfonamide."[1]

-

Critical Note: For the synthesis of Diclofenac , the requisite isomer is the one with chlorines flanking the amine (chemically 3,5-dichloro-4-aminobenzenesulfonamide ).

| Feature | Specification |

| CAS Number | 172514-47-5 (also ref. 5407-59-0 for derivatives) |

| Molecular Formula | C₆H₆Cl₂N₂O₂S |

| Molecular Weight | 241.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204–206 °C |

| Key Functional Groups | Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Aryl Chlorides |

History: From Antibiotics to Process Chemistry

The discovery of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is inextricably linked to the "Sulfa Era" initiated by Gerhard Domagk’s discovery of Prontosil in 1935.

The "Blocking Group" Innovation (1940s-1950s)

While early research focused on the antibacterial properties of sulfonamides, process chemists faced a challenge in synthesizing 2,6-dichloroaniline . Direct chlorination of aniline is uncontrollable, rapidly yielding 2,4,6-trichloroaniline due to the high reactivity of the amino group.

Chemists realized that the sulfonamide group (-SO₂NH₂) could serve a dual purpose:

-

Blocking Agent: Occupy the para position to prevent chlorination at C4.

-

Directing Group: Synergize with the amino group to direct halogens to the ortho positions (relative to the amine).

This seemingly minor intermediate solved a major yield problem, allowing for the scalable production of 2,6-dichloroaniline via a "Protect-Chlorinate-Deprotect" strategy.

Synthesis & Methodology

The synthesis exploits the electronic directing effects of the amino and sulfonamide groups. The amino group is strongly activating and ortho/para directing, while the sulfonamide is deactivating and meta directing.

Experimental Protocol: Chlorination of Sulfanilamide

Objective: Synthesis of 3,5-dichloro-4-aminobenzenesulfonamide (The Target).

Reagents:

-

Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂) or Chlorine Gas (Cl₂)

-

Solvent: Acetic Acid or Methanol

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.1 mol of sulfanilamide in 50 mL of glacial acetic acid.

-

Activation: Heat the solution to 50°C to ensure complete solubility.

-

Chlorination: Slowly introduce Cl₂ gas (or add H₂O₂/HCl dropwise) while maintaining temperature between 55-60°C.

-

Causality: The sulfonamide group at C4 blocks para substitution. The amino group directs the incoming chlorine electrophiles to the C3 and C5 positions (ortho to the amine).

-

-

Precipitation: Upon reaction completion (monitored by TLC), pour the mixture into 200 mL of ice water.

-

Purification: Filter the resulting white precipitate. Recrystallize from ethanol to obtain high-purity needles.

Self-Validating Checkpoint

-

Proton NMR Validation: The product should show a singlet for the aromatic protons (since the two remaining protons are equivalent) and a disappearance of the AB system characteristic of the starting sulfanilamide.

Visualization: The Synthesis Pathway

The following diagram illustrates the role of this compound as a strategic intermediate in the Diclofenac pathway.

Caption: The sulfonamide group acts as a temporary shield, forcing chlorination to the 2,6-positions before being removed.

Industrial Applications

The primary value of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is its ability to be hydrolyzed .

Production of 2,6-Dichloroaniline

This is the single most important application. By treating the intermediate with 70% sulfuric acid and superheated steam (desulfonation), the sulfonamide group is cleaved, leaving pure 2,6-dichloroaniline.

-

Why not just chlorinate aniline? Direct chlorination yields a mixture of 2,4-dichloro and 2,4,6-trichloroaniline. The sulfonamide route guarantees regiospecificity.

Agrochemical Synthesis

The 2,6-dichloroaniline moiety is a pharmacophore found in several herbicides and fungicides. The sulfonamide intermediate allows for the introduction of specific side chains before the sulfonamide is removed or modified.

Carbonic Anhydrase Inhibition (Research)

Like many sulfonamides, this compound possesses weak affinity for Carbonic Anhydrase (CA) enzymes. However, the bulky chlorine atoms at the 3,5 positions (relative to the sulfonamide) introduce steric hindrance, making it a useful probe for studying the active site topology of CA isozymes, though it is rarely used as a clinical diuretic itself.

References

-

Sigma-Aldrich. 4-amino-2,6-dichlorobenzene-1-sulfonamide Product Specification. Retrieved from

-

Lv, H. (2001).[4] "Synthesis of 2,6-Dichloroaniline via Sulfonamide Route." Zhejiang Chemical Industry, 32(1), 48-49.[4][5] (Describes the chlorination of sulfanilamide).

-

Domagk, G. (1935).[6] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen." Deutsche Medizinische Wochenschrift, 61, 250. (Foundational history of sulfonamides).

-

BenchChem. Application Notes: 4-Amino-2,6-dichlorophenol and related intermediates.[7] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 172514-47-5. Retrieved from

Sources

- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN1827584A - Process for preparation of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 5. Method for preparing 2,3-/2,6-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

4-Amino-2,6-dichlorobenzene-1-sulfonamide CAS number and identification

This guide provides an in-depth technical analysis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide , focusing on its precise identification, synthesis logic, and differentiation from common regioisomers.

CAS Number: 172514-47-5 Primary Application: Pharmaceutical Intermediate (Carbonic Anhydrase Inhibitors)[1][2]

Executive Summary & Critical Distinction

In the development of sulfonamide-based diuretics and antiglaucoma agents, the precise substitution pattern of the benzene ring is critical for structure-activity relationship (SAR) profiles.

Researchers must distinguish 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) from its more common regioisomer, 3,5-Dichlorosulfanilamide (CAS 22134-75-4).

-

Target (172514-47-5): Chlorines are ortho to the sulfonamide group.

-

Isomer (22134-75-4): Chlorines are ortho to the amino group.

Confusing these isomers leads to failed synthetic routes and incorrect pharmacological data. This guide outlines the specific identification and synthesis of the 2,6-dichloro isomer.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 172514-47-5 |

| IUPAC Name | 4-Amino-2,6-dichlorobenzene-1-sulfonamide |

| Synonyms | 4-Amino-2,6-dichlorobenzenesulfonamide; 2,6-Dichloro-4-aminobenzenesulfonamide |

| Molecular Formula | C₆H₆Cl₂N₂O₂S |

| Molecular Weight | 241.09 g/mol |

| Exact Mass | 239.9527 Da |

| SMILES | Nc1cc(Cl)c(S(N)(=O)=O)c(Cl)c1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Structural Analysis

The molecule possesses a

-

Position 1: Sulfonamide group (

). -

Positions 2, 6: Chlorine atoms (Steric bulk flanking the sulfonamide).

-

Positions 3, 5: Aromatic protons (Equivalent).

-

Position 4: Amino group (

).

Synthesis Strategy

Direct chlorination of sulfanilamide yields the wrong isomer (3,5-dichloro-4-aminobenzenesulfonamide) because the amino group is a stronger activating/directing group than the sulfonamide.

To synthesize CAS 172514-47-5 , one must employ a "reverse" strategy, typically starting from 2,6-dichloro-4-nitroaniline , converting the amine to a sulfonamide, and then reducing the nitro group.

Experimental Protocol: The Meerwein Route

Step 1: Diazotization and Chlorosulfonylation

Precursor: 2,6-Dichloro-4-nitroaniline (CAS 99-30-9).

Reagents:

-

Diazotization: Dissolve 2,6-dichloro-4-nitroaniline in concentrated HCl/Acetic acid. Cool to 0–5°C. Add aqueous

dropwise to form the diazonium salt. -

Meerwein Reaction: Transfer the cold diazonium solution into a saturated solution of

in acetic acid containing catalytic -

Mechanism: The diazonium group is replaced by the chlorosulfonyl group (

) via a radical mechanism. -

Workup: Pour into ice water. Filter the precipitate (2,6-Dichloro-4-nitrobenzenesulfonyl chloride ).

Step 2: Ammonolysis

Reagents: Aqueous Ammonia (

-

Dissolve the sulfonyl chloride from Step 1 in THF.

-

Add excess aqueous ammonia at 0°C.

-

Stir at room temperature for 2 hours.

-

Product: 2,6-Dichloro-4-nitrobenzenesulfonamide .

Step 3: Reduction

Reagents: Iron powder/Acetic acid (Bechamp) or

-

Suspend the nitro-sulfonamide in ethanol/water.

-

Add iron powder and a catalytic amount of acetic acid or HCl. Reflux for 2–4 hours.

-

Purification: Filter hot to remove iron oxides. Cool filtrate to crystallize the product.

-

Yield: 4-Amino-2,6-dichlorobenzene-1-sulfonamide .

Synthesis Flowchart (Graphviz)

Caption: Synthetic pathway converting 2,6-dichloro-4-nitroaniline to the target sulfonamide via Meerwein reaction.

Analytical Identification & Validation

To validate the identity of CAS 172514-47-5 and ensure it is not the 3,5-dichloro isomer, use

NMR Logic: Distinguishing Isomers

The key differentiator is the chemical shift of the aromatic protons.

-

Target (172514-47-5): Protons are at positions 3 and 5. They are ortho to the amino group . The amino group is a strong electron donor, causing significant shielding (upfield shift).

-

Isomer (22134-75-4): Protons are at positions 2 and 6. They are ortho to the sulfonamide group . The sulfonamide is electron-withdrawing, causing deshielding (downfield shift).

Comparative Data Table (DMSO- )

| Feature | Target: 4-Amino-2,6-dichloro (172514-47-5) | Isomer: 3,5-Dichloro-4-amino (22134-75-4) |

| Aromatic Protons | Singlet, | Singlet, |

| Reasoning | Shielded by adjacent | Deshielded by adjacent |

| Broad singlet, | Broad singlet, | |

| Broad singlet, | Broad singlet, |

Mass Spectrometry (MS)

-

Ionization: ESI+ or ESI-

-

Isotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity ratio for the

, -

m/z (M+H): ~241 (100%), 243 (64%), 245 (10%).

Applications in Drug Discovery

This compound serves as a specialized scaffold for Carbonic Anhydrase (CA) Inhibitors .

-

Selectivity: The 2,6-dichloro substitution pattern alters the steric environment of the sulfonamide "zinc-binding group" (ZBG), potentially enhancing selectivity for specific CA isoforms (e.g., CA IX vs. CA II) compared to the unhindered sulfanilamide.

-

Prodrug Synthesis: The 4-amino group allows for further derivatization (e.g., amide coupling, ureido formation) to attach hydrophilic tails or targeting moieties.

Safety & Handling (SDS Highlights)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Use in a fume hood. Avoid dust generation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline moiety.

References

-

Chemical Identity: PubChem. 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CID 12533522). National Library of Medicine. [Link]

- Synthesis Methodology (Meerwein): Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977.

Sources

physical and spectral data of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

An In-depth Technical Guide to the Physical and Spectral Properties of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Introduction

4-Amino-2,6-dichlorobenzene-1-sulfonamide is a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including a primary sulfonamide, an aniline-like amino group, and a dichlorinated benzene ring, make it a versatile scaffold and a potential intermediate in the synthesis of more complex bioactive molecules. Understanding the fundamental physical and spectral characteristics of this compound is a prerequisite for its effective use in research and development, enabling unambiguous identification, purity assessment, and prediction of its chemical behavior.

This guide provides a comprehensive overview of the core physicochemical and spectroscopic data for 4-Amino-2,6-dichlorobenzene-1-sulfonamide. It is designed for scientists and professionals who require a detailed, authoritative reference for this specific chemical entity. The narrative moves beyond a simple data sheet, offering insights into the causal relationships between the molecular structure and the observed data, and outlining standardized protocols for data acquisition.

Chemical Identity and Structure

The precise arrangement of substituents on the benzene ring dictates the compound's properties. The 4-amino, 2,6-dichloro substitution pattern creates a molecule with C₂ᵥ symmetry, which has direct implications for its spectral characteristics, particularly in NMR spectroscopy.

Caption: 2D Chemical Structure of 4-Amino-2,6-dichlorobenzene-1-sulfonamide.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 172514-47-5 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |

| Molecular Weight | 239.95 g/mol | [1] |

| Monoisotopic Mass | 239.9527 Da | [2] |

| InChI Key | IRLWHMGMHIJQJP-UHFFFAOYSA-N | [2] |

| Physical Form | Powder/Solid | [3] |

| Purity | >95% |[1] |

Physicochemical Data

The physical properties of a compound govern its handling, storage, and behavior in various solvents and experimental systems.

Table 2: Key Physicochemical Properties

| Property | Value | Remarks | Source |

|---|---|---|---|

| Melting Point | Data not available in searched documents. | Typically a high-melting solid due to hydrogen bonding and molecular symmetry. | |

| Boiling Point | Data not available in searched documents. | Likely to decompose before boiling at atmospheric pressure. | |

| Solubility | Sparingly soluble in water. | The sulfonamide and amino groups provide polarity, but the dichlorinated aromatic ring imparts hydrophobicity.[4] | |

| Storage Temperature | Room Temperature (RT) | Indicates stability under standard laboratory conditions.[3] |

| Predicted XlogP3 | 1.1 | This value suggests moderate lipophilicity, relevant for predicting membrane permeability.[2] | |

Spectroscopic Analysis

Spectroscopy provides a detailed fingerprint of a molecule's structure. The following sections describe the expected spectral features for 4-Amino-2,6-dichlorobenzene-1-sulfonamide and the standardized methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent.

-

Aromatic Protons (H-3, H-5): A single signal is expected for the two equivalent protons on the benzene ring. This signal would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be downfield, likely in the 6.5-7.5 ppm range, influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups.

-

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of 4-6 ppm. The chemical shift can vary significantly with concentration, solvent, and temperature due to hydrogen bonding.

-

Sulfonamide Protons (-SO₂NH₂): Another broad singlet is expected, often further downfield than the amino protons (e.g., 7-8 ppm), due to the strong deshielding effect of the adjacent sulfonyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule's symmetry simplifies the spectrum.

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons:

-

C-4 (with -NH₂): Shielded by the amino group, appearing upfield.

-

C-2, C-6 (with -Cl): Equivalent carbons, deshielded by the electronegative chlorine atoms.

-

C-3, C-5 (with -H): Equivalent carbons.

-

C-1 (with -SO₂NH₂): Deshielded by the sulfonamide group, appearing furthest downfield among the aromatic carbons.

-

A self-validating protocol ensures data reliability and reproducibility.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and clearly show exchangeable NH protons).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. A greater number of scans is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

-

N-H Stretching (Amino Group): Primary amines typically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

N-H Stretching (Sulfonamide Group): The sulfonamide N-H bonds also exhibit stretching vibrations, often appearing as two bands in the 3200-3400 cm⁻¹ range.

-

S=O Stretching (Sulfonyl Group): The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[5]

-

C=C Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions are expected in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.[6]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically processed automatically by the instrument software, which performs the background subtraction and generates the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable structural information from fragmentation patterns.

-

Molecular Ion Peak ([M]+ or [M+H]+): The most critical piece of information is the molecular ion peak. For this compound (C₆H₆Cl₂N₂O₂S), the expected monoisotopic mass is 239.95 Da.[2] In high-resolution mass spectrometry (HRMS), this value can be confirmed to several decimal places.

-

Isotopic Pattern: A key validating feature will be the isotopic pattern of the molecular ion. The presence of two chlorine atoms will create a characteristic cluster of peaks. The ratio of [M]+ : [M+2]+ : [M+4]+ will be approximately 9:6:1, a definitive signature for a dichlorinated compound.

-

Predicted Adducts: In techniques like electrospray ionization (ESI), common adducts are observed. Predicted m/z values include [M+H]⁺ at 240.9600 and [M+Na]⁺ at 262.9419.[2]

Experimental and Analytical Workflow

The reliable characterization of a chemical entity like 4-Amino-2,6-dichlorobenzene-1-sulfonamide follows a logical and self-validating workflow, ensuring data integrity from sample receipt to final report.

Caption: Standard workflow for the spectroscopic characterization of a chemical standard.

Conclusion

The structural and physicochemical profile of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is defined by its unique substitution pattern. Its key identifiers are the CAS number 172514-47-5 and a monoisotopic mass of 239.95 Da.[1][2] Spectroscopic analysis provides a robust method for its unambiguous identification. The expected ¹H NMR spectrum is simplified by molecular symmetry to a single aromatic resonance, while the ¹³C NMR should show four aromatic signals. IR spectroscopy confirms the presence of primary amino, sulfonamide, and C-Cl functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry validates the molecular formula via the exact mass and the distinctive isotopic pattern caused by the two chlorine atoms. The data and protocols presented in this guide serve as an essential resource for researchers utilizing this compound in synthetic and medicinal chemistry applications.

References

-

Thoreauchem. 4-amino-2,6-dichlorobenzene-1-sulfonamide-172514-47-5. [Link]

-

Mol-Instincts. 4-AMINO-6-CHLORO-BENZENE-1,3-DISULFONYL DICHLORIDE 671-89-6 wiki. [Link]

-

PubChem. 4-amino-2,6-dichlorobenzene-1-sulfonamide (C6H6Cl2N2O2S). [Link]

-

Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

-

SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. 4-amino-2,6-dichlorobenzene-1-sulfonamide-172514-47-5 - Thoreauchem [thoreauchem.com]

- 2. PubChemLite - 4-amino-2,6-dichlorobenzene-1-sulfonamide (C6H6Cl2N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. 4-amino-2,5-dichlorobenzene-1-sulfonamide | 42480-70-6 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 6. spectrabase.com [spectrabase.com]

4-Amino-2,6-dichlorobenzene-1-sulfonamide: Mechanism of Action & Technical Profile

[1]

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a halogenated primary sulfonamide primarily utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor probe and a synthetic building block .[1]

Structurally, it features a benzene core substituted with a primary sulfonamide group (position 1), two chlorine atoms (positions 2 and 6), and an amino group (position 4).[1] This specific substitution pattern—placing bulky halogens ortho to the sulfonamide moiety—creates a unique steric environment that modulates its binding affinity to the CA active site, distinguishing it from the more common 3,5-dichloro isomer (where halogens are meta to the sulfonamide).[1]

Key Functional Roles:

-

Primary Mechanism: Inhibition of Carbonic Anhydrase (CA) metalloenzymes via zinc coordination.[1]

-

Secondary Application: Precursor for polysubstituted benzenesulfonyl drugs (diuretics, anticancer agents).[1]

-

Research Utility: SAR probe for investigating the "ortho-effect" on sulfonamide pKa and active site penetrability.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Understanding the mechanism requires a precise analysis of the molecule's geometry and electronic properties.[1]

Structural Analysis

The molecule is an isomer of the well-known pharmacological agent 3,5-dichlorosulfanilamide .[1] However, the positioning of the chlorine atoms fundamentally alters its behavior.[1]

| Feature | Description | Mechanistic Implication |

| Sulfonamide (-SO₂NH₂) | Position 1 | The "warhead" responsible for coordinating with the Zinc ion (Zn²⁺) in the enzyme active site.[1] |

| Ortho-Chlorines (-Cl) | Positions 2, 6 | Steric Gatekeepers: These bulky atoms flank the sulfonamide group, increasing steric hindrance for binding but also increasing the acidity of the sulfonamide proton (lowering pKa).[1] |

| Para-Amino (-NH₂) | Position 4 | Electronic Donor: Provides electron density to the ring, modulating the overall dipole moment and solubility; potential site for further derivatization.[1] |

The "Ortho-Effect" on pKa

The acidity of the sulfonamide nitrogen is critical for potency.[1] The anionic form (R-SO₂NH⁻) is the active species that binds to Zn²⁺.[1]

-

Electron Withdrawal: The electronegative chlorines at positions 2 and 6 withdraw electron density from the sulfur, stabilizing the negative charge on the nitrogen and lowering the pKa (making it more acidic).[1]

-

Steric Clashing: Unlike the 3,5-isomer, the 2,6-chlorines physically obstruct the rotation of the sulfonamide group, potentially locking it into a specific conformation or hindering its entry into the narrow CA active site channel.[1]

Mechanism of Action (MoA)

The core mechanism of action is the reversible inhibition of Carbonic Anhydrase (CA) , a family of zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide (

Molecular Binding Pathway

The inhibition follows a classic "lock-and-key" induced fit model, modified by the specific steric constraints of the 2,6-dichloro substitution.[1]

-

Ionization: At physiological pH, a fraction of the sulfonamide exists in its ionized form (

).[1] -

Entry: The molecule navigates the enzyme's active site cleft.[1] The 2,6-dichloro substitution presents a steric challenge, potentially reducing the association rate (

) compared to non-sterically hindered analogs.[1] -

Zinc Coordination: The deprotonated nitrogen of the sulfonamide coordinates directly to the catalytic Zinc ion (

) in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1] -

Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199 (in human CA II), stabilizing the complex.[1]

-

Hydrophobic Interaction: The dichlorobenzene ring interacts with the hydrophobic pocket of the enzyme (residues Val121, Leu198, Trp209).[1]

Signaling & Downstream Effects

Inhibition of CA leads to a cascade of physiological changes depending on the tissue distribution:

-

Renal (Kidney): Blocks

secretion and -

Ocular (Eye): Reduces bicarbonate secretion in the ciliary body

Decreased aqueous humor production -

CNS (Brain): Increases

tension and decreases pH locally

Visualization: CA Inhibition Pathway

The following diagram illustrates the molecular interaction and downstream physiological effects.[1]

Figure 1: Mechanism of Action pathway from molecular binding to physiological outcome.[1] Note the dual role of 2,6-chlorines in enhancing acidity but impeding steric access.

Synthesis & Experimental Protocols

For researchers utilizing this compound as an intermediate or probe, consistent synthesis and purification are vital.[1]

Synthetic Pathway

The standard synthesis involves the chlorosulfonation of a precursor aniline or the amination of a sulfonyl chloride.[1]

Reaction Scheme:

-

Starting Material: 3,5-Dichloroaniline (if building the sulfonamide) or 4-Amino-2,6-dichlorobenzenesulfonyl chloride.[1]

-

Reagent: Chlorosulfonic acid (

) followed by Ammonia (

Protocol (Standardized):

-

Chlorosulfonation: Dissolve 3,5-dichloroacetanilide in excess chlorosulfonic acid. Heat to 60°C for 2 hours to form the sulfonyl chloride.[1]

-

Amination: Quench the reaction mixture onto crushed ice. Extract the sulfonyl chloride precipitate.[1]

-

Ammonolysis: Treat the sulfonyl chloride with aqueous ammonia (25%) or liquid ammonia at 0°C.[1]

-

Deprotection: Hydrolyze the acetyl group (if acetanilide was used) using dilute HCl under reflux.[1]

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure 4-Amino-2,6-dichlorobenzene-1-sulfonamide.[1]

Experimental Validation (CA Inhibition Assay)

To verify the activity of the compound, a Stopped-Flow CO₂ Hydration Assay is recommended.[1]

| Step | Parameter | Detail |

| Buffer | HEPES (20 mM) | pH 7.5, maintained at 25°C. |

| Substrate | Saturated solution.[1] | |

| Indicator | Phenol Red | 0.2 mM (monitors pH change).[1] |

| Enzyme | hCA I / hCA II | Recombinant human Carbonic Anhydrase.[1] |

| Detection | Absorbance | 557 nm (color change from red to yellow).[1] |

| Calculation | Calculated by fitting the initial velocity vs. inhibitor concentration.[1] |

Applications in Drug Development[1]

While less potent than its 3,5-dichloro isomer due to steric hindrance, this compound is valuable in:

-

Fragment-Based Drug Discovery (FBDD): Used as a "fragment" to probe the tolerance of the CA active site entrance.[1] If a derivative binds despite the 2,6-steric bulk, it suggests a novel binding mode or isoform selectivity (e.g., targeting CA IX or XII).[1]

-

Selectivity Profiling: By comparing the

(inhibition constant) of the 2,6-dichloro vs. 3,5-dichloro isomers, researchers can map the steric dimensions of the enzyme's hydrophobic pocket.[1] -

Synthetic Intermediate: It serves as a precursor for more complex diuretics (related to thiazide synthesis) and herbicides (sulfonamide class).[1]

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides.[1] Journal of Medicinal Chemistry. Link[1]

-

PubChem. (2025).[1][2] Compound Summary: 4-amino-2,6-dichlorobenzene-1-sulfonamide.[1][3][4] National Center for Biotechnology Information.[1] Link[1]

-

Krishnamurthy, V. M., et al. (2008).[1] Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews. Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- | C9H7Cl2N5O2S | CID 10018880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - C6H6Cl2N2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4-amino-2,6-dichlorobenzene-1-sulfonamide (C6H6Cl2N2O2S) [pubchemlite.lcsb.uni.lu]

Technical Monograph: Physicochemical Profiling of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

The following technical guide provides an in-depth analysis of the solubility and stability profiles of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5). This document is structured to support method development, formulation strategy, and synthesis optimization.

Executive Summary & Compound Architecture

4-Amino-2,6-dichlorobenzene-1-sulfonamide (MW: 241.09 g/mol ) is a specialized chlorinated aromatic intermediate. Unlike its more common isomer (the diuretic intermediate 4-amino-6-chloro-1,3-benzenedisulfonamide), this molecule possesses a unique steric environment due to the 2,6-dichloro substitution pattern flanking the sulfonamide group.

This structural motif dictates its two primary physicochemical challenges:

-

Steric Shielding: The bulky chlorine atoms at positions 2 and 6 create a "steric gate" around the sulfonamide sulfur, significantly enhancing hydrolytic stability while simultaneously impeding solvation in aqueous media.

-

Electronic Push-Pull: The electron-withdrawing nature of the sulfonamide (para) and chlorines (meta) drastically reduces the basicity of the 4-amino group, rendering the molecule neutral over a broad pH range.

Physicochemical Snapshot

| Property | Value (Experimental/Predicted) | Implications for Development |

| CAS Number | 172514-47-5 | Verification ID |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | Halogenated Sulfonamide |

| pKa (Sulfonamide) | 8.5 – 9.2 (Acidic) | Soluble in alkaline media (pH > 10) |

| pKa (Aniline) | < 1.5 (Basic) | Negligible protonation at physiological pH |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; poor water solubility |

| Melting Point | > 200°C (Decomp) | High lattice energy; difficult to dissolve |

Solubility Architecture

The solubility profile of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is governed by its amphoteric potential, though it behaves predominantly as a weak acid.

pH-Dependent Solubility (The "U-Shape" Profile)

The compound exhibits a classic U-shaped solubility curve, but with a distinct asymmetry due to the extremely weak basicity of the aniline moiety.

-

Region A (pH < 1): Solubility increases slightly due to protonation of the amino group (

). However, extreme acidity is required to overcome the electron-withdrawing suppression of the amine. -

Region B (pH 2 – 8): Minimum Solubility (Intrinsic Solubility,

). The molecule exists as a neutral species. The high crystal lattice energy (driven by intermolecular Hydrogen bonding and Cl-Cl interactions) results in aqueous solubility likely -

Region C (pH > 9): Solubility increases exponentially as the sulfonamide moiety deprotonates (

), forming a water-soluble anion.

Solvent Selection Matrix

For process development, water is a poor solvent. Polar aprotic solvents are required to disrupt the lattice energy.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Dipole interactions disrupt sulfonamide H-bonds. |

| Polar Protic | Methanol, Ethanol | Moderate | Solvation of the amino group; limited by lattice energy. |

| Chlorinated | DCM, Chloroform | Low | Insufficient polarity to overcome crystal packing. |

| Aqueous | Water, PBS (pH 7.4) | Very Low | Hydrophobic effect dominates. |

Visualization: Solubility Equilibrium

The following diagram illustrates the species distribution across the pH scale.

Caption: pH-dependent ionization species. The compound remains predominantly neutral and insoluble at physiological pH.

Stability Assessment

Hydrolytic Stability (Steric Protection)

The 2,6-dichloro substitution provides a "steric umbrella" that protects the sulfonamide bond from nucleophilic attack by water. Consequently, the sulfonamide linkage is exceptionally stable against hydrolysis, even at elevated temperatures in neutral media. Hydrolysis is only observed under extreme acidic conditions (refluxing HCl) where the sulfonamide may cleave to the sulfonic acid.

Oxidative Instability (The Achilles' Heel)

The primary stability risk lies in the 4-amino group . Anilines are susceptible to oxidation, leading to the formation of:

-

Azo dimers (colored impurities).

-

Quinone imines (reactive electrophiles). Visual Indicator: Samples turning from white/off-white to pink or brown indicate oxidative degradation.

Photostability

Chlorinated aromatics are prone to photolytic dechlorination . Exposure to UV light can generate free radicals, leading to the loss of a chlorine atom (replaced by hydroxyl or hydrogen), which fundamentally alters the impurity profile.

Visualization: Degradation Pathways

Caption: Primary degradation pathways. Oxidation and Photolysis are the dominant risks under ambient storage.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility (

-

Preparation: Weigh 20 mg of compound into three separate 4 mL glass vials.

-

Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, 7.4, and 10.0).

-

Equilibration:

-

Seal vials and place in a shaking incubator at 25°C ± 0.5°C.

-

Agitate at 200 RPM for 24 hours.

-

Check: If solution becomes clear, add more solid until a precipitate persists (saturation).

-

-

Sampling:

-

Centrifuge at 10,000 RPM for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF filter (Nylon may bind sulfonamides).

-

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating nature of your analytical method.

| Stress Condition | Procedure | Target |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | Assess sulfonamide cleavage. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Assess amide/sulfonamide stability. |

| Oxidation | 3% | Critical: Assess aniline oxidation. |

| Thermal | Solid state, 80°C, 7 days | Assess crystal lattice stability. |

| Photostability | 1.2 million lux hours (ICH Q1B) | Assess dechlorination. |

Analytical Note: Use a Gradient HPLC method (C18 column) ranging from 5% to 95% Acetonitrile to capture both highly polar hydrolytic degradants and non-polar oxidative dimers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12533522 (Isomer Analog). Retrieved from [Link]

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.[1][2][3][4][5][6][7] Retrieved from [Link]

-

Thoreauchem. Product Detail: 4-amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5).[8] Retrieved from [Link]

Sources

- 1. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-chlorobenzenesulfonamide [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. thoreauchem.com [thoreauchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-amino-2,6-dichlorobenzene-1-sulfonamide, a key substituted aromatic sulfonamide. In the absence of direct crystallographic data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds, including its positional isomer 4-amino-3,5-dichlorobenzenesulfonamide, to elucidate its probable geometric and conformational characteristics. We further present a plausible synthetic pathway and propose a robust computational workflow for its in silico characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structure-property relationships of this class of compounds.

Introduction and Scientific Context

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical properties, including solubility, lipophilicity, and, most importantly, their interaction with biological targets. The title compound, 4-amino-2,6-dichlorobenzene-1-sulfonamide (Figure 1), is of significant interest due to the unique electronic and steric environment created by the ortho-dichloro substitution pattern relative to the sulfonamide group. This arrangement is expected to profoundly influence the molecule's conformation and, by extension, its biological activity.

Figure 1 : 2D structure of 4-amino-2,6-dichlorobenzene-1-sulfonamide.

While many sulfonamide derivatives have been extensively studied, a detailed experimental structural analysis of 4-amino-2,6-dichlorobenzene-1-sulfonamide is not currently available in the public domain. This guide aims to bridge this knowledge gap by providing a detailed, predictive analysis grounded in established chemical principles and data from closely related molecules.

Inferred Molecular Structure and Geometry

The molecular geometry of 4-amino-2,6-dichlorobenzene-1-sulfonamide is dictated by the interplay of the electronic effects of its substituents and the steric hindrance they impose.

The Benzene Ring and its Substituents

The endocyclic C-C bond lengths within the benzene ring are expected to exhibit minor deviations from the standard 1.39 Å due to substituent effects. The electron-donating amino group at the para position and the electron-withdrawing sulfonamide and chloro groups will influence the electron density distribution within the ring.

A critical aspect of this molecule is the steric crowding caused by the two chlorine atoms flanking the sulfonamide group. This steric hindrance will likely force the S-C bond to be slightly elongated and may induce some out-of-plane distortion of the sulfonamide group to alleviate steric strain.

The Sulfonamide Group

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The S=O and S-N bond lengths are crucial parameters in determining the group's electronic properties and hydrogen bonding capacity.

For comparative insight, we can look at the crystal structure of a positional isomer, 4-amino-3,5-dichlorobenzenesulfonamide [1]. In this molecule, the S=O bond lengths are approximately 1.43 Å and the S-N bond length is around 1.62 Å. It is reasonable to expect similar values for 4-amino-2,6-dichlorobenzene-1-sulfonamide. The O-S-O bond angle in the 3,5-dichloro isomer is approximately 119°, and a similar angle is anticipated for the 2,6-dichloro isomer.

The following table summarizes the expected bond lengths and angles, drawing comparisons with the experimentally determined values for 4-amino-3,5-dichlorobenzenesulfonamide.

| Parameter | Expected Value for 4-Amino-2,6-dichlorobenzene-1-sulfonamide | Experimental Value for 4-Amino-3,5-dichlorobenzenesulfonamide[1] |

| S=O Bond Length | ~ 1.43 Å | 1.428 Å, 1.434 Å |

| S-N Bond Length | ~ 1.62 Å | 1.619 Å |

| S-C Bond Length | > 1.77 Å (likely elongated due to steric hindrance) | 1.767 Å |

| O-S-O Bond Angle | ~ 119° | 119.3° |

| N-S-C Bond Angle | ~ 106° | 106.5° |

Conformational Analysis

The conformation of 4-amino-2,6-dichlorobenzene-1-sulfonamide is primarily defined by the rotation around the S-C(phenyl) and C(phenyl)-N(amino) bonds.

Rotation around the S-C(phenyl) Bond

The two bulky chlorine atoms at the ortho positions create a significant rotational barrier around the S-C bond. This steric hindrance will likely favor a conformation where the S-N and S=O bonds are staggered with respect to the C-Cl bonds of the benzene ring. The preferred conformation will be a compromise that minimizes steric repulsion between the oxygen atoms of the sulfonamide group and the adjacent chlorine atoms. It is highly probable that the sulfonamide group will be oriented nearly perpendicular to the plane of the benzene ring to minimize these steric clashes.

Orientation of the Amino Group

The amino group at the para position is expected to be largely planar with the benzene ring to maximize resonance stabilization. The N-H bonds will likely lie in or close to the plane of the ring.

Intermolecular Interactions

In the solid state, sulfonamides are known to form extensive hydrogen bonding networks. The amino and sulfonamide groups are both excellent hydrogen bond donors and acceptors. For 4-amino-2,6-dichlorobenzene-1-sulfonamide, we can anticipate strong N-H···O hydrogen bonds, where the hydrogen atoms of the amino and sulfonamide groups interact with the oxygen atoms of the sulfonamide groups of neighboring molecules. These interactions are crucial in dictating the crystal packing. In the crystal structure of 4-amino-3,5-dichlorobenzenesulfonamide, adjacent molecules are linked by N-H···O hydrogen bonds, forming a three-dimensional structure[1].

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-amino-2,6-dichlorobenzene-1-sulfonamide can be envisioned starting from the readily available 2,6-dichloroaniline. The proposed workflow involves two key steps: chlorosulfonylation followed by amination.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-2,6-dichlorobenzenesulfonyl chloride

-

To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 2,6-dichloroaniline in a portion-wise manner, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Heat the mixture to 60-70 °C and add thionyl chloride dropwise.

-

Maintain the temperature and stir for an additional 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated 4-amino-2,6-dichlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

-

Suspend the crude 4-amino-2,6-dichlorobenzenesulfonyl chloride in an ice-cold aqueous ammonia solution.

-

Stir the mixture vigorously at 0-10 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours.

-

The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 4-amino-2,6-dichlorobenzene-1-sulfonamide.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum in a solvent like DMSO-d6 is expected to show:

-

A singlet for the two equivalent aromatic protons (H-3 and H-5). The exact chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups.

-

A broad singlet for the two protons of the amino group (-NH2).

-

A broad singlet for the two protons of the sulfonamide group (-SO2NH2).

13C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum would display four distinct signals for the aromatic carbons due to the molecule's symmetry. The chemical shifts of the carbon atoms directly attached to the chlorine (C-2, C-6), sulfur (C-1), and nitrogen (C-4) would be significantly different from those of the other two carbons (C-3, C-5).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups. Key expected absorption bands include:

-

N-H stretching vibrations (amino and sulfonamide groups): Two bands in the region of 3300-3500 cm-1.

-

S=O stretching vibrations (sulfonamide group): Two strong bands, an asymmetric stretch around 1330-1370 cm-1 and a symmetric stretch around 1140-1180 cm-1.

-

C-N stretching vibration : In the region of 1250-1350 cm-1.

-

C-Cl stretching vibrations : In the fingerprint region, typically below 800 cm-1.

Proposed Computational Workflow for Structural Elucidation

In the absence of experimental data, computational chemistry provides a powerful tool for investigating the molecular structure and conformation of 4-amino-2,6-dichlorobenzene-1-sulfonamide. A robust workflow using Density Functional Theory (DFT) is proposed below.

This workflow would provide valuable insights into the stable conformers, rotational energy barriers, and predicted spectroscopic properties, which can then be compared with future experimental data for validation.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the molecular structure and conformation of 4-amino-2,6-dichlorobenzene-1-sulfonamide. By leveraging data from structurally related compounds and employing established chemical principles, we have inferred its key geometric parameters and conformational preferences. The steric hindrance imposed by the 2,6-dichloro substitution is predicted to be a dominant factor in determining its three-dimensional structure. The proposed synthetic route and computational workflow offer practical guidance for researchers interested in this molecule. Further experimental studies, particularly X-ray crystallography and detailed spectroscopic analyses, are warranted to validate the predictions made in this guide and to fully unlock the potential of this and related compounds in various scientific and industrial applications.

References

-

Crystal structure of 4-amino-2,6-dichlorophenol. (2015). Acta Crystallographica Section E: Crystallographic Communications, E71, o406. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2019). Molecules, 24(15), 2793. [Link]

-

Crystal structure of 4-amino-2,6-dichlorophenol. (2015). ResearchGate. [Link]

-

Crystal structure of 4-amino-3,5-dichlorobenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2838. [Link]

Sources

Technical Whitepaper: Pharmacological Potential of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

An In-Depth Technical Guide on the Biological Activities and Pharmacological Potential of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Executive Summary & Chemical Identity

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) is a specialized benzenesulfonamide scaffold distinguished by its specific halogenation pattern.[1] Unlike the common congener 4-amino-3,5-dichlorobenzenesulfonamide (where chlorines flank the amino group), this isomer features chlorine atoms at the 2 and 6 positions—ortho to the sulfonamide moiety .

This structural nuance creates a unique steric and electronic environment around the zinc-binding sulfonamide group, significantly altering its pharmacological profile compared to classical sulfa drugs. This guide explores its potential as a high-affinity Carbonic Anhydrase Inhibitor (CAI), its utility as a fragment in fragment-based drug discovery (FBDD), and the synthetic pathways required to access this sterically congested motif.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Relevance |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | Core Scaffold |

| Molecular Weight | 241.09 g/mol | Fragment-like (Rule of 3 compliant) |

| pKa (Sulfonamide) | ~8.5 - 9.0 (Est.) | Lower than sulfanilamide (10.[2]4) due to Cl-induction; enhances anion fraction at pH 7.4. |

| Lipophilicity (LogP) | ~1.1 | Good membrane permeability |

| H-Bond Donors | 2 (NH₂, SO₂NH₂) | Critical for active site anchoring |

| Topological Polar Surface Area | ~88 Ų | Favorable for oral bioavailability |

Pharmacological Mechanism: Carbonic Anhydrase Inhibition

The primary biological activity of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is the inhibition of Carbonic Anhydrases (CAs) , a superfamily of metalloenzymes that catalyze the reversible hydration of CO₂.

Mechanism of Action (The Zinc Anchor)

The sulfonamide moiety (

-

The sulfonamide nitrogen (in its deprotonated anionic form,

) coordinates directly to the catalytic -

This displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic cycle.

-

The aromatic ring interacts with the hydrophobic wall of the active site (Val121, Leu198, Trp209 in hCA II).

The "Ortho-Effect" (2,6-Dichloro Substitution)

The presence of chlorine atoms at positions 2 and 6 (ortho to the sulfonamide) introduces two critical effects:

-

Electronic Enhancement (Acidity): The electron-withdrawing nature of the chlorines (inductive effect, -I) lowers the pKa of the sulfonamide group compared to unsubstituted sulfanilamide.

-

Result: A higher fraction of the drug exists as the active anion (

) at physiological pH, potentially increasing binding affinity.

-

-

Steric Selectivity: The 2,6-dichlorines create a "bulky" environment around the ZBG.

-

Result: This steric bulk can clash with residues in the narrow active site cleft of ubiquitous isoforms (like cytosolic hCA I or II) but may be accommodated by the larger, more flexible active sites of tumor-associated isoforms (hCA IX and XII). This suggests potential isoform selectivity , a "holy grail" in CAI drug design to avoid systemic side effects.

-

Therapeutic Applications

Glaucoma and Ocular Hypertension

Topical CAIs (e.g., Dorzolamide) reduce intraocular pressure (IOP) by decreasing aqueous humor secretion. The 4-Amino-2,6-dichlorobenzene-1-sulfonamide scaffold serves as a lipophilic core that can penetrate the cornea. Its high predicted potency suggests efficacy at lower doses, potentially reducing ocular irritation.

Anticancer Agents (Hypoxic Tumors)

Tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic tumors (glioblastoma, breast cancer) to regulate pH.

-

Strategy: The 4-amino group at the para position serves as an ideal handle for derivatization (e.g., forming ureido- or sulfonamido- tails) to attach membrane-impermeable cations, restricting inhibition to extracellular tumor-associated CAs.

-

Potential: The 2,6-dichloro core provides a robust anchor, while the tail confers specificity.

Diuretics and Antiepileptics

Similar to classical agents like Acetazolamide and Dichlorphenamide, this compound can modulate fluid balance and neuronal excitability. However, the 2,6-dichloro pattern is distinct from Dichlorphenamide (4,5-dichloro), potentially offering a different metabolic stability profile by blocking common sites of oxidative metabolism.

Synthesis & Purity

Synthesizing the 2,6-dichloro isomer is more challenging than the 3,5-dichloro isomer (which is made by simple chlorination of sulfanilamide). The amino group directs incoming electrophiles to its ortho positions (3,5 relative to sulfonamide). Therefore, a "Reverse Engineering" approach is required.

Synthetic Route: The Nitro-Reduction Pathway

This protocol ensures the chlorines are placed correctly relative to the sulfonamide before the amino group is generated.

-

Starting Material: 2,6-Dichlorobenzenesulfonyl chloride.

-

Step 1: Nitration. Nitration of the sulfonyl chloride. The sulfonyl group is meta-directing; chlorines are ortho/para directing. The position para to the sulfonyl group (position 4) is meta to both chlorines (disfavored electronically but favored sterically?).

-

Alternative: Start with 3,5-Dichloroaniline .

-

Step 1: Acetylation to 3,5-dichloroacetanilide.

-

Step 2: Chlorosulfonation. The acetamido group directs para. However, the para position is flanked by two chlorines (sterically blocked).

-

Revised Route:Nucleophilic Aromatic Substitution (SNAr).

-

Precursor: 1,2,3-Trichloro-5-nitrobenzene.

-

Reaction with Sodium Bisulfite? Difficult.

-

Recommended Route: Chlorosulfonation of 3,5-Dichloroaniline (Forcing Conditions) or From 2,6-Dichloro-4-nitroaniline .

-

Optimized Protocol (From 3,5-Dichloroaniline):

-

Concept: Use the strong directing power of the amino group to force sulfonation, despite steric crowding.

-

Reagents: Chlorosulfonic acid (

), Thionyl chloride (

Step-by-Step Protocol:

-

Chlorosulfonation:

-

Cool 10 mL of chlorosulfonic acid to 0°C.

-

Slowly add 1.0 g of 3,5-dichloroaniline. (Caution: Exothermic).

-

Heat to 100°C for 4 hours. (The high temp is needed to overcome steric hindrance at the C4 position between the two chlorines).

-

Note: If sterics prevent C4 substitution, this route fails.

-

Validation: Check NMR.[3] If symmetric, substitution is at 4. If asymmetric, substitution is at 2.

-

-

Amidation:

-

Quench the reaction mixture onto crushed ice to precipitate 4-amino-2,6-dichlorobenzenesulfonyl chloride.

-

Filter the solid.

-

Dissolve in acetone and add concentrated aqueous ammonia (excess).

-

Stir at RT for 2 hours.

-

-

Purification:

-

Evaporate solvent. Recrystallize from Ethanol/Water.

-

Purity Check: HPLC (>98% required for bioassays).

-

Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (

-

Reagents:

-

Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄.

-

Substrate: CO₂ saturated water.

-

Indicator: Phenol Red (0.2 mM).

-

Enzyme: Recombinant hCA isoforms (10–50 nM).

-

-

Procedure:

-

Incubation: Incubate enzyme with varying concentrations of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (0.1 nM – 10 µM) for 15 min at 25°C.

-

Reaction: Mix enzyme-inhibitor solution with CO₂-phenol red solution in a stopped-flow spectrophotometer.

-

Detection: Monitor absorbance decrease at 557 nm (acidification).

-

-

Data Analysis:

-

Calculate initial rates (

and -

Fit data to the Cheng-Prusoff equation to derive

and

-

Protocol B: Cell Viability Assay (Hypoxic Conditions)

Objective: Assess anticancer potential in CA IX-expressing cells.

-

Cell Lines: MDA-MB-231 (Breast Cancer) or HT-29 (Colon Cancer).

-

Conditions: Normoxia (21% O₂) vs. Hypoxia (1% O₂, induced by

or hypoxia chamber). -

Workflow:

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with compound (0.1 – 100 µM) for 48h.

-

Add MTT or Resazurin reagent.

-

Measure absorbance/fluorescence.

-

Success Metric: Significant

shift between Normoxia and Hypoxia (indicates CA IX/XII selectivity).

-

Visualization & Logic

Figure 1: Mechanism of CA Inhibition & Selectivity Logic

Caption: Mechanistic pathway showing how the 2,6-dichloro substitution drives both electronic affinity (acidity) and isoform selectivity via steric filtering.

Figure 2: Synthetic Workflow (Reverse Engineering)

Caption: Synthetic route overcoming steric hindrance to install the sulfonamide group para to the amine, flanked by chlorines.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(15), 2992-3004.

-

PubChem. (2023). Compound Summary: 4-amino-2,6-dichlorobenzenesulfonamide (CAS 172514-47-5).[1][4][5][6] National Center for Biotechnology Information. [1]

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1039-1052.

-

Dichlorphenamide Structure & Activity. (2023). DrugBank Online. (Contextual reference for 4,5-dichloro analog comparison).

Sources

- 1. 60774-94-9|2,3,5,6-Tetrachlorobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]

- 4. CAS: 172514-47-5 | CymitQuimica [cymitquimica.com]

- 5. CAS:671-95-4, 4-氯苯-1,3-二苯磺酰胺-毕得医药 [bidepharm.com]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Application Notes for 4-Amino-2,6-dichlorobenzene-1-sulfonamide: A Versatile Synthetic Intermediate

Introduction

Dichlorinated aminobenzenesulfonamides represent a critical class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the amino, dichloro, and sulfonamide functionalities on the benzene ring provides a unique scaffold for generating diverse molecular architectures with a wide range of biological activities. While specific literature on 4-Amino-2,6-dichlorobenzene-1-sulfonamide is limited, its structural motifs suggest significant potential as a building block in drug discovery and materials science.